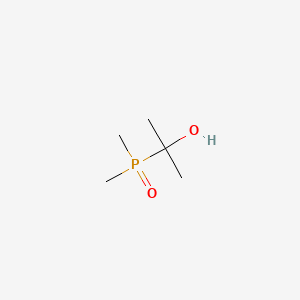![molecular formula C7H11Cl2NS B13463846 (2-Chloroethyl)[(thiophen-2-yl)methyl]amine hydrochloride](/img/structure/B13463846.png)
(2-Chloroethyl)[(thiophen-2-yl)methyl]amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Chloroethyl)[(thiophen-2-yl)methyl]amine hydrochloride is a chemical compound that features a chloroethyl group and a thiophen-2-ylmethyl group attached to an amine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloroethyl)[(thiophen-2-yl)methyl]amine hydrochloride typically involves the reaction of 2-chloroethylamine with thiophen-2-ylmethyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
(2-Chloroethyl)[(thiophen-2-yl)methyl]amine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction Reactions: The compound can be reduced to form the corresponding amine or thiol derivatives
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. Conditions typically involve heating and the use of polar solvents.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed
Major Products Formed
Substitution Reactions: New amine or thiol derivatives.
Oxidation Reactions: Sulfoxides or sulfones.
Reduction Reactions: Corresponding amine or thiol derivatives
Applications De Recherche Scientifique
Chemistry
In chemistry, (2-Chloroethyl)[(thiophen-2-yl)methyl]amine hydrochloride is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis .
Biology
In biological research, this compound can be used to study the effects of chloroethyl and thiophene-containing compounds on biological systems. It may serve as a model compound for investigating the interactions of similar structures with biological targets .
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. Compounds containing chloroethyl and thiophene groups have shown promise in the development of anticancer and antimicrobial agents .
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique structure makes it suitable for applications in materials science, such as the development of new polymers or electronic materials .
Mécanisme D'action
The mechanism of action of (2-Chloroethyl)[(thiophen-2-yl)methyl]amine hydrochloride involves its interaction with specific molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modification of proteins or DNA. The thiophene ring can interact with aromatic residues in proteins, affecting their function .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloroethylamine: A simpler compound with similar reactivity but lacking the thiophene ring.
Thiophen-2-ylmethylamine: Contains the thiophene ring but lacks the chloroethyl group.
Mechlorethamine: An anticancer agent with a similar chloroethyl group but different overall structure.
Uniqueness
(2-Chloroethyl)[(thiophen-2-yl)methyl]amine hydrochloride is unique due to the combination of the chloroethyl and thiophene groups in a single molecule. This dual functionality allows it to participate in a wider range of chemical reactions and interact with diverse biological targets, making it a versatile compound for research and industrial applications .
Propriétés
Formule moléculaire |
C7H11Cl2NS |
|---|---|
Poids moléculaire |
212.14 g/mol |
Nom IUPAC |
2-chloro-N-(thiophen-2-ylmethyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C7H10ClNS.ClH/c8-3-4-9-6-7-2-1-5-10-7;/h1-2,5,9H,3-4,6H2;1H |
Clé InChI |
JOCLUASZYSIRGT-UHFFFAOYSA-N |
SMILES canonique |
C1=CSC(=C1)CNCCCl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Methyl 2-{[(tert-butoxy)carbonyl]amino}bicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B13463774.png)




![ethyl({[(2S)-piperidin-2-yl]methyl})amine](/img/structure/B13463801.png)
![(1R,2S,3R,4S)-3-({[(tert-butoxy)carbonyl]amino}methyl)bicyclo[2.2.0]hexane-2-carboxylic acid](/img/structure/B13463812.png)
![[5-(2-Methylphenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol](/img/structure/B13463816.png)
![rac-[(2R,3S)-2-phenylpyrrolidin-3-yl]methanol hydrochloride](/img/structure/B13463821.png)
![1-(Methanesulfonylmethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid](/img/structure/B13463829.png)


